Phenol

Aquatic Toxicology Environmental Safety Phenolic Compound Toxicity

Standardizing ecotoxicity assays requires a phenol reference with a precisely characterized mid-point toxicity profile. Phenol (CAS 73607-76-8) offers a validated 96-h LC50 of 38.69 mg/L (fathead minnow) and a sublethal endpoint at 2.5 mg/L. - Distinct from resorcinol (>100 mg/L) and hydroquinone (<0.1 mg/L) - Ideal for assay calibration, phenol coefficient testing, and bioremediation studies - Available in research-grade purity for reproducible regulatory submissions

Molecular Formula C6H6O
C6H5OH
C6H6O
C6H5OH
Molecular Weight 94.11 g/mol
CAS No. 73607-76-8
Cat. No. B10761249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol
CAS73607-76-8
Molecular FormulaC6H6O
C6H5OH
C6H6O
C6H5OH
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O
InChIInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
InChIKeyISWSIDIOOBJBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 66 °F (NTP, 1992)
9 % at 77 °F (NIOSH, 2024)
1 g/15 ml water
1 g/12 ml benzene
Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides
Miscible with acetone
For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page.
82.8 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 84 (moderate)
soluble in water
very soluble (in ethanol)
(77 °F): 9%

Structure & Identifiers


Interactive Chemical Structure Model





Phenol Procurement Overview


Phenol (CAS 73607-76-8, C6H6O) is a fundamental aromatic hydroxy compound, comprising a benzene ring with a single hydroxyl substituent. This monohydric phenol serves as the parent structure for a vast class of phenolic compounds and is a widely manufactured chemical [1]. It is a colorless-to-white solid with a distinct sweet, tarry odor [2]. While used directly as a disinfectant and antiseptic, the compound's primary industrial significance lies in its role as a crucial precursor for the large-scale synthesis of materials including phenolic resins, bisphenol A (BPA), caprolactam (for nylon), and various other synthetic chemicals [1].

Why Phenol Is Not Interchangeable


The term 'phenol' encompasses a broad chemical family with vastly different properties. Simply substituting Phenol (CAS 73607-76-8) with another 'phenol' analog, such as a benzenediol (e.g., resorcinol, hydroquinone) or an alkylated phenol (e.g., thymol, carvacrol), can lead to significant deviations in safety profiles, environmental fate, and functional efficacy. For instance, while some may assume similar toxicity, quantifiable data reveal that resorcinol is markedly less acutely toxic to both aquatic life and mammals than phenol [1]. Conversely, hydroquinone exhibits dramatically higher aquatic toxicity [2]. In biodegradation scenarios, phenol is processed at a different rate than resorcinol [3]. Furthermore, phenol itself serves as a unique benchmark standard for disinfectant potency [4]. Therefore, the specific CAS number (73607-76-8) defines a unique set of physical, toxicological, and functional parameters, making informed procurement based on these quantifiable differentiations essential for applications ranging from industrial synthesis to environmental research.

Phenol Procurement Evidence


Aquatic Toxicity: Resorcinol and Hydroquinone

For applications involving potential environmental release, the choice of phenolic compound is critical. In 96-hour flow-through bioassays with fathead minnows (Pimephales promelas), the LC50 values demonstrate a clear and quantifiable hierarchy of acute aquatic toxicity. Hydroquinone is significantly more toxic than phenol, while resorcinol is substantially less toxic [1]. This directly contradicts any assumption of interchangeable hazard profiles among these simple phenolic compounds.

Aquatic Toxicology Environmental Safety Phenolic Compound Toxicity

Industrial Exposure Limits: Resorcinol

Comparative acute toxicity data and established occupational exposure levels further distinguish phenol from its dihydroxybenzene isomer, resorcinol. A review of industrial toxicology notes that resorcinol is significantly less toxic than phenol [1]. This difference is codified in the recommended Threshold Limit Values (TLVs), where phenol has a significantly lower TLV than the benzenediols, indicating a lower acceptable airborne concentration for worker safety [1].

Industrial Hygiene Occupational Safety Threshold Limit Value

Biodegradation: Resorcinol by Penicillium chrysogenum

For researchers developing bioremediation strategies or studying environmental fate, the rate of microbial degradation is a key differentiator. A study comparing the degradation efficiency of phenol and resorcinol by the halotolerant fungus Penicillium chrysogenum CLONA2 found a clear difference in kinetics. The strain was able to remove phenol from the medium at a faster rate than it could remove resorcinol under identical batch culture conditions [1].

Bioremediation Fungal Biodegradation Environmental Fate

Disinfectant Benchmarking: Phenol Coefficient Standard

In the field of disinfection, phenol (CAS 73607-76-8) holds a unique position as the historical and functional standard of comparison for evaluating the germicidal efficacy of other disinfectants [1]. The 'phenol coefficient' is a value that expresses the killing power of an antiseptic or disinfectant relative to that of a 5% phenol solution. A compound with a phenol coefficient less than 1.0 is, by definition, less effective than phenol under the same test conditions [2]. This establishes phenol not just as an active agent, but as a fundamental benchmark compound for the entire field.

Disinfection Science Antimicrobial Testing Standardization

Acute Oral Toxicity: Thymol and Carvacrol

Procurement decisions involving potential human or mammalian exposure must consider acute oral toxicity. Data from standardized testing reveals a stark difference between phenol and its alkylated derivatives, thymol and carvacrol. Phenol is markedly more acutely toxic via oral ingestion, with a much lower LD50 value compared to the naturally occurring monoterpenoid phenols [1].

Mammalian Toxicology Safety Profile Risk Assessment

Sublethal Growth Inhibition in Fish Embryos

Beyond acute lethality, sublethal effects like growth inhibition provide a more sensitive measure of a compound's ecological impact. In embryo-larval bioassays, the concentration of phenol required to significantly reduce growth was found to be more than 12 times higher for fathead minnows compared to rainbow trout [1]. This demonstrates species-specific sensitivity to phenol's sublethal effects.

Embryo-larval Toxicity Sublethal Effects Aquatic Ecotoxicology

Phenol Application Scenarios


Reference Toxicant for Aquatic Toxicology

For researchers establishing baseline toxicity curves or validating new environmental monitoring assays, phenol (CAS 73607-76-8) offers a uniquely characterized, intermediate level of acute aquatic toxicity. Its 96-h LC50 of approximately 38.69 mg/L for fathead minnows provides a valuable mid-point for comparative studies, as it is far less toxic than hydroquinone (<0.1 mg/L) but more toxic than resorcinol (>100 mg/L) [1]. Furthermore, its quantifiable sublethal effect on fish growth (e.g., 2.5 mg/L for fathead minnows) provides an additional, sensitive endpoint for risk assessment [2]. This well-defined, intermediate toxicity profile makes phenol an ideal reference toxicant for calibrating and comparing ecotoxicological test systems.

Industrial Synthesis of BPA and Phenolic Resins

Phenol (CAS 73607-76-8) is the primary, non-substitutable building block for the commercial production of bisphenol A (BPA) and a key component in phenolic resins [3]. The entire industrial supply chain for polycarbonates, epoxy resins, and numerous other materials is predicated on the specific reactivity and economics of phenol. Its unique chemical structure, bearing a single hydroxyl group that activates the ring for electrophilic substitution, is the basis for these reactions. Bio-based or alternative phenolics cannot simply substitute phenol in these established industrial processes without significant reformulation, as they would alter the stoichiometry and properties of the final polymer [4]. Therefore, procurement of high-volume, industrial-grade phenol (CAS 73607-76-8) is a non-negotiable requirement for this massive industrial sector.

Disinfectant & Antiseptic Development

In the development and quality control of new disinfectants and antiseptics, phenol (CAS 73607-76-8) serves an irreplaceable role as the benchmark for the phenol coefficient test [5]. A manufacturer must compare the germicidal activity of their novel formulation against a standardized 5% phenol solution to generate a phenol coefficient. This is a quantitative, legally recognized method for establishing efficacy claims. This application demands a defined, high-purity phenol standard (CAS 73607-76-8) to ensure test reproducibility and regulatory compliance. No other compound can fulfill this specific, standardized role as a reference material for antimicrobial efficacy testing.

Bioremediation: Degradation Kinetics of Aromatic Pollutants

Studies on the microbial degradation of aromatic pollutants frequently use phenol as a model compound due to its well-characterized biodegradation pathways and kinetics. Data showing that phenol is removed by the fungus Penicillium chrysogenum CLONA2 at a different rate than resorcinol [6] makes it a useful tool for studying substrate specificity and competitive inhibition in microbial communities. For researchers investigating bioremediation strategies, especially in saline environments, phenol provides a defined, measurable substrate whose behavior can be contrasted with other phenolic pollutants to understand complex degradation dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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